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Technical Support Center: DL-AP5 Sodium Solubility and Experimental Use

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Compound of Interest		
Compound Name:	DL-AP5 sodium	
Cat. No.:	B12389879	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with **DL-AP5 sodium** in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is **DL-AP5 sodium** salt and what is its primary mechanism of action?

A1: DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) sodium salt is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor.[3][4] This prevents the ion channel from opening, thereby inhibiting the influx of calcium ions and downstream signaling cascades.[3][4]

Q2: What is the solubility of **DL-AP5 sodium** salt?

A2: **DL-AP5 sodium** salt is highly soluble in water, with a maximum concentration of 100 mM. [1][5] The free acid form, DL-AP5, has significantly lower aqueous solubility (around 10 mM) but is more soluble in a basic solution like 1 M NaOH (up to 100 mM).[6]

Q3: What is a typical working concentration for **DL-AP5 sodium** salt in experiments?

A3: The typical working concentration for **DL-AP5 sodium** salt in many applications, such as electrophysiology, is in the range of 50-100 μ M.[1] Full receptor antagonism is often achieved



at a concentration of 50 µM.[1]

Q4: How should I prepare a stock solution of **DL-AP5 sodium** salt?

A4: It is recommended to prepare a concentrated stock solution of **DL-AP5 sodium** salt in sterile, deionized water. Given its high water solubility, creating a 10 mM or 100 mM stock solution is standard practice. This stock solution can then be diluted to the final working concentration in your experimental buffer.

Q5: How should I store **DL-AP5 sodium** salt and its solutions?

A5: The lyophilized powder of **DL-AP5 sodium** salt should be stored at room temperature under desiccating conditions.[5] Aqueous stock solutions should be prepared fresh for each experiment if possible. If storage is necessary, it is recommended to store aliquots at -20°C for up to one month. Before use, thaw the solution and ensure there is no precipitate.[7]

Troubleshooting Guide

Issue: My **DL-AP5 sodium** salt is not dissolving or is precipitating in my artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS).

This is a common issue that can arise from several factors related to the composition and preparation of the buffer. Here are some potential causes and solutions:

Potential Cause 1: Divalent Cations (Ca2+ and Mg2+)

Artificial cerebrospinal fluid (aCSF) contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can sometimes form insoluble complexes with phosphate-containing compounds like DL-AP5.

• Solution: When preparing your aCSF, it is best practice to add Ca²⁺ and Mg²⁺ salts last, after all other components, including the **DL-AP5 sodium** salt, are fully dissolved. This minimizes the chances of precipitation. Some protocols even suggest preparing a 10x stock of aCSF without Ca²⁺ and Mg²⁺, and adding these ions to the 1x working solution just before use.[8]

Potential Cause 2: pH of the Buffer



The pH of your experimental buffer can influence the solubility of DL-AP5. While the sodium salt is generally soluble, significant deviations from a neutral pH could potentially cause issues.

Solution: Ensure your final aCSF or PBS solution is at the correct physiological pH (typically 7.3-7.4) after the addition of all components and after bubbling with carbogen (95% O₂ / 5% CO₂), as the bubbling will affect the final pH.[9]

Potential Cause 3: Order of Reagent Addition

The order in which you add reagents to your buffer can be critical.

Solution: Prepare your aCSF by dissolving the salts in the correct order. A common practice
is to dissolve the main salts (NaCl, KCl, NaHCO₃, glucose) first, followed by other
components, with the divalent cations added last. Add your **DL-AP5 sodium** salt from a
concentrated aqueous stock solution to the final, complete buffer.

Potential Cause 4: Low Temperature

Preparing or storing your buffer at low temperatures (e.g., on ice) can decrease the solubility of some components.

Solution: Prepare your aCSF at room temperature to ensure all components, including the
 DL-AP5 sodium salt, are fully dissolved before cooling or use.

<u>Data Summary</u>

Compound	Solvent	Maximum Solubility
DL-AP5 Sodium Salt	Water	100 mM[5]
DL-AP5 (Free Acid)	Water	~10 mM[7]
DL-AP5 (Free Acid)	1 M NaOH	100 mM[6]
DL-AP5 (Free Acid)	PBS (pH 7.2)	~10 mg/mL

Experimental Protocols



Protocol 1: Preparation of a 10 mM Stock Solution of DL-AP5 Sodium Salt

- Weigh out the appropriate amount of **DL-AP5 sodium** salt powder (Molecular Weight: ~219.11 g/mol). For 1 ml of a 10 mM stock solution, you would need 2.19 mg.
- Add the powder to a sterile microcentrifuge tube.
- Add the desired volume of sterile, deionized water to the tube.
- Vortex briefly until the powder is completely dissolved.
- If not for immediate use, aliquot into smaller volumes and store at -20°C for up to one month.

Protocol 2: Preparation of 1 L of Artificial Cerebrospinal Fluid (aCSF) with DL-AP5

This protocol is adapted for electrophysiology experiments and is designed to minimize precipitation.

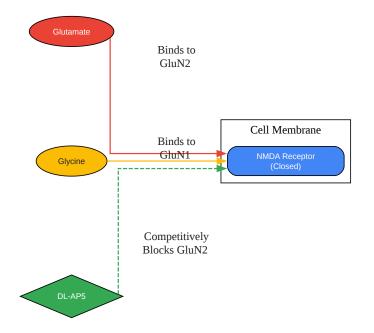
- To approximately 800 ml of high-purity, deionized water, add the following salts in order, ensuring each is fully dissolved before adding the next:
 - NaCl (124 mM)
 - KCI (2.5 mM)
 - NaH₂PO₄ (1.25 mM)
 - NaHCO₃ (26 mM)
 - Glucose (10 mM)
- From your 10 mM aqueous stock of DL-AP5 sodium salt, add the appropriate volume to achieve your desired final concentration (e.g., for 50 μM, add 5 ml of the 10 mM stock to the 1 L of aCSF).
- Bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes.

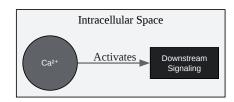


- While continuing to bubble, add the following:
 - o CaCl₂ (2 mM)
 - o MgCl₂ (1 mM)
- Adjust the final volume to 1 L with deionized water.
- Verify that the final pH is between 7.3 and 7.4. Adjust with small amounts of HCl or NaOH if necessary.
- The aCSF is now ready for use. Continue to bubble with carbogen throughout your experiment to maintain pH and oxygenation.

Visualizations NMDA Receptor Signaling Pathway and Antagonism











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